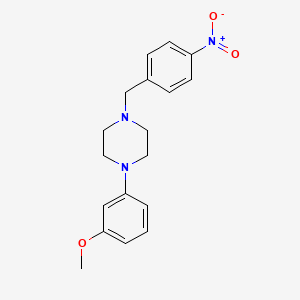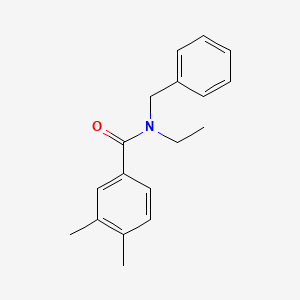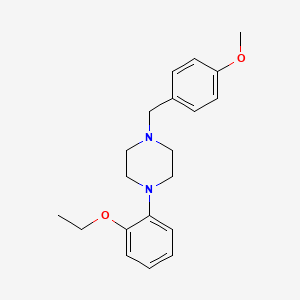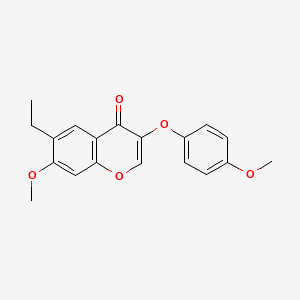
1-phenyl-N-(2-pyridinylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound is a part of a broader class of chemicals known as pyrazole carboxamides. These molecules have been extensively researched for their various biological activities and chemical properties. The interest in these compounds lies in their diverse range of applications and their potential in the field of medicinal chemistry.
Synthesis Analysis The synthesis of compounds similar to 1-phenyl-N-(2-pyridinylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the reaction of corresponding pyrazole carboxylic acid or its derivatives with amines or other nucleophilic agents. For instance, 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with different amines under controlled conditions (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis The molecular structure of pyrazole derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques help in determining the presence of functional groups, the nature of substituents, and the overall molecular conformation. For instance, substituted pyrazole carboxamides show characteristic peaks in their NMR and IR spectra which can be used for structural elucidation (Wu et al., 2012).
Chemical Reactions and Properties Pyrazole carboxamides undergo various chemical reactions, including amide bond formation, nucleophilic substitution, and cyclization. These reactions are typically influenced by the nature of the substituents and the reaction conditions. The chemical properties of these compounds are crucial for their biological activity and their potential applications in different fields (Zhu et al., 2014).
Physical Properties Analysis The physical properties of pyrazole carboxamides, such as solubility, melting point, and crystalline structure, are determined using techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. These properties are important for the compound's formulation, stability, and application in different environments (Prabhuswamy et al., 2016).
Chemical Properties Analysis The chemical behavior of 1-phenyl-N-(2-pyridinylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide, like its reactivity, stability, and interaction with other chemicals, can be studied through various chemical assays and computational methods. These studies help in understanding the compound’s potential as a lead molecule for drug development and other applications (Heravi et al., 2007).
Propiedades
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(22-14-15-7-4-5-11-21-15)18-13-17(19-10-6-12-26-19)23-24(18)16-8-2-1-3-9-16/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQTZCOSUQKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N~5~-(2-pyridylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)




![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)